Cas no 2361817-40-3 (N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide)

N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)prop-2-enamide
- EN300-26576754
- Z3024765080
- 2361817-40-3
- N-[2-Methyl-2-(1,4,7-trioxaspiro[4.4]non-9-yl)propyl]-2-propenamide
- N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide
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- インチ: 1S/C13H21NO4/c1-4-11(15)14-8-12(2,3)10-7-16-9-13(10)17-5-6-18-13/h4,10H,1,5-9H2,2-3H3,(H,14,15)
- InChIKey: VAMMTVCWQCCVCF-UHFFFAOYSA-N
- SMILES: C(NCC(C)(C1C2(OCCO2)COC1)C)(=O)C=C
計算された属性
- 精确分子量: 255.14705815g/mol
- 同位素质量: 255.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 334
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.8Ų
- XLogP3: 0.7
じっけんとくせい
- 密度みつど: 1.13±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 424.5±43.0 °C(Predicted)
- 酸度系数(pKa): 14.91±0.46(Predicted)
N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576754-0.05g |
N-(2-methyl-2-{1,4,7-trioxaspiro[4.4]nonan-9-yl}propyl)prop-2-enamide |
2361817-40-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamide 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
N-(2-methyl-2-{1,4,7-trioxaspiro4.4nonan-9-yl}propyl)prop-2-enamideに関する追加情報
N-(2-Methyl-2-{1,4,7-Trioxaspiro[4.4]Nonan-9-Yl}Propyl)Prop-2-Enamide: A Comprehensive Overview
N-(2-Methyl-2-{1,4,7-Trioxaspiro[4.4]Nonan-9-Yl}Propyl)Prop-2-Enamide, with the CAS number 2361817-40-3, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a spiro ring system and an amide functional group. The spiro ring system, specifically the 1,4,7-trioxaspiro[4.4]nonane moiety, contributes to the compound's stability and reactivity. The presence of the prop-2-enamide group further enhances its potential for various applications in drug design and material synthesis.
The synthesis of N-(2-Methyl-2-{1,4,7-Trioxaspiro[4.4]Nonan-9-Yl}Propyl)Prop-2-Enamide involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for constructing such complex molecules. For instance, researchers have employed transition metal-catalyzed coupling reactions to assemble the spiro ring system with high precision. These methods not only improve the yield but also minimize byproducts, making the synthesis more environmentally friendly.
One of the most promising applications of this compound lies in its potential as a building block for advanced materials. The spiro ring system imparts mechanical strength and thermal stability to polymers incorporating this compound. Recent studies have demonstrated its use in creating high-performance polymers for aerospace applications. Additionally, the amide group facilitates hydrogen bonding, which can be exploited to design self-healing materials or stimuli-responsive polymers.
In the realm of drug discovery, N-(2-Methyl-2-{1,4,7-Trioxaspiro[4.4]Nonan-9-Yl}Propyl)Prop-2-Enamide has shown potential as a lead compound for developing bioactive agents. Its unique structure allows for diverse interactions with biological targets, making it a valuable candidate for drug optimization studies. Recent research has focused on modifying the substituents on the spiro ring to enhance bioavailability and selectivity against specific protein targets.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have revealed that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes controlled degradation without releasing harmful byproducts. This makes it a more sustainable choice compared to traditional organic compounds used in industrial applications.
In conclusion, N-(2-Methyl-2-{1,4,7-Trioxaspiro[4.4]Nonan-9-Yl}Propyl)Prop-2-Enamide stands out as a versatile and innovative compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for advancing both fundamental research and practical innovations in materials science and pharmacology.
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